2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c16-8-13-12-6-7-18(10-14(12)19-15(13)17)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNBNBHFRHCKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340237 | |
| Record name | 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-37-4 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-(phenylmethyl)thieno[2,3-c]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Mechanism
The reaction involves three key components:
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N-Benzyl-4-piperidone : Serves as the cyclic ketone precursor, providing the tetrahydrothieno[2,3-c]pyridine scaffold.
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Malononitrile : Acts as the cyano-containing nucleophile, introducing the carbonitrile functionality.
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Elemental sulfur : Participates in the cyclocondensation process to form the thiophene ring.
The mechanism proceeds through a base-catalyzed Knoevenagel condensation between the ketone and malononitrile, followed by sulfur incorporation and cyclization. Morpholine is typically employed as both a base and solvent, enhancing reaction efficiency.
Standard Procedure and Optimization
A representative protocol involves refluxing N-benzyl-4-piperidone (26.42 mmol), malononitrile (29.06 mmol), and sulfur (31.70 mmol) in ethanol with morpholine (52.84 mmol) for 2–3 hours. The crude product precipitates upon cooling and is purified via recrystallization from methanol or ethanol.
Key Parameters :
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Solvent : Ethanol or ethanol-morpholine mixtures are optimal for solubility and reaction homogeneity.
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Temperature : Reflux conditions (≈78°C for ethanol) ensure complete cyclization.
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Work-up : Aqueous extraction followed by trituration with cold methanol yields the pure carbonitrile.
Yield and Characterization
While explicit yield data for the carbonitrile derivative is not provided in the cited literature, analogous Gewald syntheses of related 3-carbonitriles report yields of 60–85% under similar conditions. The product is characterized by:
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Melting Point : Comparable derivatives exhibit melting points between 110–144°C.
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Spectroscopic Data :
Alternative Route via Ethyl Cyanoacetate
While less direct, the ethyl ester intermediate 2a (ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) serves as a precursor for functional group transformations.
Synthesis of Ethyl Ester Intermediate
N-Benzyl-4-piperidone (26.42 mmol), ethyl cyanoacetate (29.06 mmol), and sulfur (31.70 mmol) are refluxed in ethanol with morpholine (52.84 mmol) for 2 hours. The ester 2a precipitates in 85% yield (mp 110–111°C) after trituration with methanol.
Conversion to Carbonitrile
The ester-to-carbonitrile conversion remains underexplored in the literature. However, theoretical pathways include:
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Nitrile Halogenation : Treatment of the ester with PCl₅ or PCl₃ followed by ammonia.
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Curtius Rearrangement : Thermal decomposition of acyl azides derived from the ester.
These methods are less favorable due to harsh conditions and lower atom economy compared to the direct Gewald approach.
Comparative Analysis of Methods
| Parameter | Gewald (Malononitrile) | Ethyl Cyanoacetate Route |
|---|---|---|
| Reaction Steps | 1 | 2+ |
| Yield | 60–85%* | 85% (ester step) |
| Atom Economy | High | Moderate |
| Functional Group | Direct CN incorporation | Requires post-modification |
| Purification | Recrystallization | Chromatography |
*Estimated based on analogous syntheses.
Mechanistic Insights and Challenges
Side Reactions and Byproducts
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural analogies with known bioactive molecules. Its thieno-pyridine framework is associated with various biological activities including:
- Antimicrobial Activity: Research indicates that derivatives of thieno-pyridine exhibit antimicrobial properties. The presence of the amino group enhances interactions with bacterial enzymes, making it a candidate for antibiotic development .
- Anticancer Properties: Some studies have suggested that thieno-pyridine derivatives possess anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Organic Synthesis
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules: It can be utilized to synthesize more complex thieno-pyridine derivatives by undergoing reactions such as alkylation and acylation. This versatility makes it valuable in the synthesis of novel compounds for pharmacological testing .
Material Science
The unique properties of this compound allow for exploration in material science:
- Conductive Polymers: The incorporation of thieno-pyridine structures into polymers can enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of organic electronic materials .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Kidwai et al., 2003 | Antimicrobial Activity | Demonstrated effective inhibition against various bacterial strains when modified with functional groups. |
| Amr et al., 2006 | Anticancer Activity | Reported significant cytotoxic effects on cancer cell lines with specific derivatives showing enhanced potency. |
| Sherif et al., 1996 | Organic Synthesis | Successfully synthesized novel thieno-pyridine derivatives leading to improved yields in complex organic reactions. |
Mechanism of Action
The mechanism of action of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound is compared to analogs with substitutions at positions 3 (cyano vs. ester) and 6 (benzyl vs. methyl):
| Compound Name | 6-Substituent | 3-Substituent | CAS No. | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | Benzyl | Cyano | 24237-37-4 | 269.37 |
| 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | Methyl | Cyano | 37578-06-6 | 193.27 |
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Benzyl | Ethyl ester | 25913-34-2 | 352.88 (HCl salt) |
Key Observations :
Key Observations :
Physical and Spectral Properties
Key Observations :
Key Observations :
- The benzyl-cyano derivative is pharmacologically significant, while the methyl analog serves as a structural simpler model compound .
- Substitution at position 3 (cyano vs.
Biological Activity
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS No. 24237-37-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 269.37 g/mol. The compound features a thieno[2,3-c]pyridine core structure that is associated with various pharmacological effects.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an antiproliferative agent with specific activity against cancer cells. The following sections detail its biological activities based on experimental findings.
Anticancer Activity
- Mechanism of Action :
-
Efficacy :
- In vitro studies demonstrated that derivatives of this compound exhibit IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
- Notably, the compound did not induce significant cytotoxicity in normal human peripheral blood mononuclear cells at concentrations over 20 µM, indicating selective toxicity towards cancer cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| L1210 | 2.8 |
| CEM | 2.3 |
| HeLa | 1.1 |
Other Biological Activities
Case Studies
Case Study 1: Antiproliferative Effect in Cancer Research
A study conducted by Beckers et al. evaluated the antiproliferative effects of various derivatives of tetrahydrothieno compounds. The results indicated that compounds similar to 2-amino-6-benzyl derivatives showed significant inhibition of cancer cell growth with minimal effects on normal cells .
Case Study 2: Mechanistic Insights
In a mechanistic study involving molecular docking simulations, researchers confirmed that the binding affinity of these compounds to the colchicine site correlates with their antiproliferative activity. This provides insights into the design of new analogs with enhanced efficacy and selectivity for cancer treatment .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, derivatives with benzyl substituents (e.g., compound 4a in ) are synthesized using tert-butoxycarbonyl (Boc) protection. Key steps include:
Q. How is structural confirmation achieved for this compound?
Structural integrity is confirmed using:
- NMR Spectroscopy : Specific chemical shifts (e.g., benzyl proton resonances at δ ~7.3 ppm for aromatic protons) and coupling patterns validate substituent placement .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 316.42 for the ethyl ester analog) confirm molecular weight .
- X-ray Crystallography : Crystal structure reports (e.g., and ) provide absolute configuration and bond-length data, resolving ambiguities in planar structures .
Q. What safety protocols are essential during handling?
While direct toxicity data for this compound is limited, analogs (e.g., ethyl ester derivatives) require:
- Use of personal protective equipment (PPE) to avoid inhalation or dermal contact.
- Immediate medical consultation if exposed, with provision of safety data sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in tetrahydrothienopyridine syntheses?
Regioselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates.
- Catalysts : DMAP accelerates Boc protection, reducing side reactions .
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve cyclization efficiency, as seen in for analogous carbonitriles .
Q. How should conflicting spectroscopic data be resolved during characterization?
Discrepancies (e.g., unexpected NMR shifts) are addressed by:
- Cross-Validation : Correlate ¹H/¹³C NMR with high-resolution MS to rule out impurities.
- Crystallographic Analysis : and demonstrate how X-ray structures resolve ambiguities in substituent orientation .
- Isotopic Labeling : For complex splitting patterns, deuteration studies can clarify proton environments.
Q. What mechanistic insights guide functionalization at the 6-benzyl position?
The benzyl group’s electronic effects influence reactivity:
- Steric Hindrance : Bulky benzyl substituents may slow nucleophilic attacks at adjacent positions.
- Electron Donation : Benzyl groups enhance electron density on the pyridine ring, affecting electrophilic substitution patterns. Substitution trends in analogs ( ) suggest Boc protection stabilizes the amino group during functionalization .
Notes
- Advanced questions emphasize mechanistic analysis and data reconciliation, while basic questions focus on foundational techniques.
- Methodological answers integrate evidence-based protocols rather than theoretical definitions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
